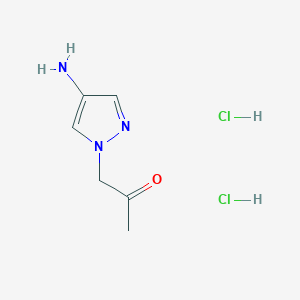

N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide” were not found, similar compounds such as N1-(4-fluorobenzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (FOA) and N1-(quinolin-4yl)ethane-1,2-diamine phenyl urea derivatives have been synthesized through various methods . These methods often involve sequential synthesis, chlorination, and substitution reactions followed by reaction of the resulting amine with different aryl isocyanates .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

Synthesis of Benzothiazepine Dipeptide Mimetics : Utilizing CuI-catalyzed coupling reactions, N-aryl amino acids derived from amino acids and 4-methylphenyl bromide are converted into linear dipeptides. These undergo cyclization through intramolecular coupling, producing 1,5-benzothiazepine dipeptide mimetics, showcasing the compound's role in novel peptide synthesis methods (J. Gan & D. Ma, 2009).

Crystal Structure Analysis : Studies on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives provide insights into their chemical characterization and the influence of structural modifications on their properties. The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was particularly noted for its unique conformation and potential in materials science (Cemal Koray Özer et al., 2009).

Material Properties and Applications

Charge Carrier Injection/Transporting Properties : The synthesis of asymmetric tris-heteroleptic cyclometalating IrIII complexes, incorporating a specific ligand, demonstrates enhanced charge carrier injection/transporting properties. This is crucial for the development of highly efficient solution-processed organic light-emitting diodes (OLEDs), indicating the compound's potential application in electronic devices (Xianbin Xu et al., 2016).

Supramolecular Assemblies : The study of aryl–perfluoroaryl stacking interactions and hydrogen bonding in supramolecular assemblies of N,N′-diaryloxalamides reveals how steric effects and molecular conformations influence the structure and stability of these assemblies. Such insights are valuable for designing new materials with tailored properties (Barbara Piotrkowska et al., 2007).

Novel Synthetic Approaches and Compound Interactions

Acid-catalyzed Rearrangement for Synthesis of Oxalamides : A novel synthetic approach involving acid-catalyzed rearrangement of substituted oxiranes highlights a method for producing di- and mono-oxalamides. This showcases the flexibility and utility of such compounds in organic synthesis (V. Mamedov et al., 2016).

Coordination Polymers for Nanoparticle Formation : Research on coordination polymers demonstrates their ability to react with metal ions to form nanoparticles. This application is significant for materials science, particularly in the synthesis of nanomaterials with specific electronic or catalytic properties (M. P. Suh et al., 2006).

Propriétés

IUPAC Name |

N-cycloheptyl-N'-[4-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O2/c17-16(18,19)11-7-9-13(10-8-11)21-15(23)14(22)20-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFVCXLNDNNTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2940286.png)

![2-[2-(4-Tert-butylphenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2940287.png)

![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2940288.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2940292.png)

![Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2940295.png)

![3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2940296.png)

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2940298.png)

![4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2940300.png)